FLLL32 is a synthetic analog of curcumin, a natural polyphenol derived from the turmeric plant (Curcuma longa). [] It belongs to the class of diarylheptanoids and is specifically designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. [, , ] FLLL32 demonstrates superior potency and bioavailability compared to curcumin, making it a promising candidate for further research in various cancer models. [, , ]
Synthesis Analysis
The synthesis of FLLL32 involves a multi-step process starting from commercially available vanillin. [, ] The key steps include:
Molecular Structure Analysis
FLLL32 features a linear, conjugated heptadiene backbone with two aryl rings substituted at the 1 and 7 positions. [] Each aryl ring possesses a methoxy group and a bulky alkyl chain (hexyl) attached to the hydroxyl group. The presence of the conjugated system and the electron-donating methoxy groups contributes to its ability to interact with biological targets.
Mechanism of Action
FLLL32 exerts its biological activity primarily by inhibiting the STAT3 signaling pathway. [, , , ] STAT3 is a transcription factor involved in cell growth, proliferation, and survival. Its constitutive activation is implicated in various cancers.
Binding to the SH2 domain: FLLL32 selectively binds to the SH2 domain of STAT3, disrupting its dimerization. [, , , ] Dimerization is crucial for STAT3 to translocate to the nucleus and activate target gene transcription.
Downregulation of STAT3 phosphorylation: FLLL32 inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is essential for its activation. [, , , ]
Induction of apoptosis: By inhibiting STAT3, FLLL32 promotes apoptosis (programmed cell death) in cancer cells. [, , , , , , ] It achieves this by modulating the expression of apoptosis-related proteins, including caspases and Bcl-2 family members.
Physical and Chemical Properties Analysis
Solubility: It demonstrates limited water solubility but good solubility in organic solvents like DMSO. [] This limited water solubility led to the development of more soluble analogs, such as FLLL62. [, ]
Applications
In vitro studies: FLLL32 effectively inhibits the growth and induces apoptosis in a wide range of cancer cell lines, including multiple myeloma, glioblastoma, liver cancer, colorectal cancer, head and neck squamous cell carcinoma, renal cell carcinoma, melanoma, rhabdomyosarcoma, osteosarcoma, chordoma, breast cancer, bladder cancer, and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , ]
In vivo studies: FLLL32 demonstrates antitumor activity in animal models of pancreatic cancer, breast cancer, osteosarcoma, and neurofibroma. [, , , ] Notably, FLLL32 exhibits synergistic effects with other anticancer agents like gemcitabine and radiation. []
Related Compounds
Curcumin
Compound Description: Curcumin is a natural polyphenol compound derived from the turmeric plant (Curcuma longa). It is known for its anti-inflammatory, antioxidant, and potential anticancer properties. Curcumin has been shown to inhibit various molecular targets associated with cancer cell proliferation, including the JAK2/STAT3 pathway [, ].
Relevance: Curcumin serves as the primary lead compound for FLLL32's development. FLLL32 is a structurally modified curcumin analog designed to improve upon curcumin's limitations, such as its poor bioavailability and potency [, ]. While both compounds exhibit STAT3 inhibitory activity, FLLL32 demonstrates greater potency and selectivity in various cancer cell lines [, ].
FLLL62
Compound Description: FLLL62 is a structurally modified analog of FLLL32 designed to improve its solubility in aqueous solutions. This modification enhances its potential for clinical applications [].
Relevance: FLLL62 is a close analog of FLLL32, sharing its core structure and mechanism of STAT3 inhibition. Like FLLL32, FLLL62 demonstrates antitumor activity in renal cell carcinoma and melanoma cell lines by inducing apoptosis and reducing VEGF secretion [].
LLL12
Compound Description: LLL12 is another small molecule inhibitor of STAT3, belonging to a different chemical class than FLLL32. It demonstrates potent inhibition of STAT3 phosphorylation and downstream signaling, leading to growth suppression in various cancer cell types [, , ].
Relevance: LLL12 serves as a comparative STAT3 inhibitor in several studies, allowing researchers to assess the relative potency and efficacy of FLLL32. Both compounds exhibit promising antitumor effects in vitro and in vivo, but their specific mechanisms and potential off-target effects may differ due to their distinct structures [, , ].
Stattic
Compound Description: Stattic is a small-molecule inhibitor that selectively targets the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding []. It exhibits antitumor activity in various cancer models by inhibiting STAT3-mediated gene transcription.
Relevance: Stattic is a well-established STAT3 inhibitor used as a benchmark to compare FLLL32's efficacy. Both compounds target the SH2 domain of STAT3, inhibiting its phosphorylation and downstream signaling [, , ]. Studies comparing their activity in different cancer cell lines provide valuable insights into their relative potency and potential for clinical development.
S3I-201
Compound Description: S3I-201 is a small-molecule inhibitor specifically designed to target the STAT3 SH2 domain, preventing its dimerization and DNA binding [].
Relevance: Similar to Stattic, S3I-201 serves as a comparative STAT3 inhibitor in studies evaluating the efficacy of FLLL32. By comparing their effects on cell viability, STAT3 phosphorylation, and downstream signaling, researchers gain a better understanding of the relative potency and selectivity of different STAT3 inhibitors [, ].
AG490
Compound Description: AG490 is a tyrphostin compound that acts as a potent and selective inhibitor of JAK2, a tyrosine kinase upstream of STAT3 [].
Relevance: AG490 provides insights into the importance of targeting the JAK2/STAT3 pathway in cancer. Although FLLL32 directly targets STAT3, both compounds ultimately converge on inhibiting the same signaling cascade, highlighting the therapeutic potential of disrupting this pathway in cancer cells [, ].
WP1066
Compound Description: WP1066 is a novel small molecule that inhibits STAT3 phosphorylation and activation by targeting upstream kinases, including JAK2 [].
Relevance: Similar to AG490, WP1066 offers an alternative approach to inhibiting the JAK2/STAT3 pathway. Comparing its effects with FLLL32 helps researchers understand the advantages and limitations of directly targeting STAT3 versus inhibiting upstream kinases [, ].
GO-Y030
Compound Description: GO-Y030 is a curcumin analog with reported anticancer activity. In the context of the provided papers, it demonstrates STAT3 inhibition in colon cancer stem cells [].
Relevance: As a curcumin analog, GO-Y030 shares structural similarities with FLLL32 and its parent compound, curcumin. The research highlights the potential of this chemical class for developing potent STAT3 inhibitors with anticancer properties, particularly targeting cancer stem cells [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CTA056 is a potent and selective ITK inhibitor (interleukin-2-inducible T-cell kinase inhibitor). ITK is a member of the Btk (Bruton's tyrosine kinase) family of tyrosine kinases, plays an important role in normal T-cell functions and in the pathophysiology of both autoimmune diseases and T-cell malignancies. CTA056 exhibits the highest inhibitory effects toward Itk, followed by Btk and endothelial and epithelial tyrosine kinase. Among the 41 cancer cell lines analyzed, CTA056 selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma. CTA056 may be potential therapeutic agent for the treatment of T-cell leukemia and lymphoma.
META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. META060 also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of META060 reduced paw swelling similar to the effect of aspirin. In mice with CIA, META060 significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. META060 may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun;62(6):1683-92 )
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), investigated as a potential treatment for rheumatoid arthritis. In vitro metabolite identification studies in hepatocytes revealed predominant formation of an inactive metabolite (M1) via amide hydrolysis in human. GDC-0834 was shown to be a potent reversible inhibitor of six known Aldehyde oxidase (AO) substrates with IC50 values ranging from 0.86 to 1.87 μM. Additionally, in silico modeling studies suggest that GDC-0834 is capable of binding in the active site of AO with the amide bond of GDC-0834 near the molybdenum cofactor (MoCo), orientated in such a way to enable potential nucleophilic attack on the carbonyl of the amide bond by the hydroxyl of MoCo. Together, the in vitro and in silico results suggest the involvement of AO in the amide hydrolysis of GDC-0834.
Ibrutinib is a member of the class of acrylamides that is (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine in which the piperidine nitrogen is replaced by an acryloyl group. A selective and covalent inhibitor of the enzyme Bruton's tyrosine kinase, it is used for treatment of B-cell malignancies. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a pyrazolopyrimidine, an aromatic amine, an aromatic ether, a member of acrylamides, a N-acylpiperidine and a tertiary carboxamide. Ibrutinib is a small molecule that acts as an irreversible potent inhibitor of Burton's tyrosine kinase. It is designated as a targeted covalent drug and presented as a promising activity in B-cell malignancies in clinical trials. Ibrutinib was developed by Pharmacyclics Inc and was first approved by the FDA in November 2013 for the treatment of mantle cell lymphoma (MCL) under accelerated approval; however, in April 2023, the drug manufacturer withdrew the accelerated approvals for ibrutinib in the US. Ibrutinib was approved by the EMA in October 2014 and by Health Canada in November 2014. It is currently approved for the treatment of various conditions, such as chronic lymphocytic leukemia (CLL), Waldenström's Macroglobulinemia, and chronic graft versus host disease (cGVHD) in August 2017. Notably, ibrutinib became the first FDA-approved cGVHD treatment for children in August 2017. Ibrutinib is a Kinase Inhibitor. The mechanism of action of ibrutinib is as a Protein Kinase Inhibitor. Ibrutinib is an oral inhibitor of Bruton’s tyrosine kinase that is used in the therapy of refractory chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Ibrutinib has not been associated with serum enzyme elevations during therapy, but has been linked to rare cases of clinically apparent acute liver injury and to reactivation of hepatitis B. Ibrutinib is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon oral administration, ibrutinib binds to and irreversibly inhibits BTK activity, thereby preventing both B-cell activation and B-cell-mediated signaling. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is required for B cell receptor signaling, plays a key role in B-cell maturation, and is overexpressed in a number of B-cell malignancies. The expression of BTK in tumor cells is also associated with increased proliferation and survival.
Selective Bruton's tyrosine kinase (BTK) inhibitor (IC50 = 2.5 μM). Also inhibits polio-like kinase (Plk1) (IC50 = 37.36 μM). Does not effect EGF receptor, insulin recptor, JAK-1 JAK-2, JAK-3, SYK or HCK (IC50 values are all >300 μM). Anticancer and antileukemic agent. Active in vivo. LFM-A13 is an inhibitor of Bruton's tyrosine kinase (BTK; IC50 = 2.5 µM). It is selective for BTK over JAK1, JAK3, IRK, EGFR, and HCK (IC50s = >278 µM for all), as well as a panel of seven serine/threonine and 10 tyrosine kinases as well as one lipid kinase (IC50s = >200-500 µM), but does inhibit polo-like kinase 3 (PLK3; Ki = 7.2 µM) and Xenopus PLK1 (Plx1; IC50 = 10 µM). LFM-A13 increases anti-FAS antibody-induced apoptosis in NALM-6-UM-1 acute lymphoblastic leukemia (ALL) cells. It reduces tumor growth in an MMTV/neu transgenic mouse model of breast cancer when administered at a dose of 50 mg/kg. LFM-A13 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). LFM-A13 may be useful as a new class of chemosensitizing and apoptosis-promoting antileukemic agents for treatment of patients with chemotherapy-resistant B-lineage leukemias or lymphomas.
RN-486 is a Bruton’s tyrosine kinase inhibitor (Kd = 0.31 nM; IC50 = 4 nM) that displays a high degree of selectivity when tested against a panel of 369 kinases. It has been shown to block Fcε receptor cross-linking-induced degranulation in mast cells (IC50 = 2.9 nM), Fcγ receptor engagement-mediated TNF-α production in monocytes (IC50 = 7 nM), and B cell antigen receptor-induced expression of CD69 in B cells whole blood (IC50 = 21 nM). RN-486 is reported to produce anti-inflammatory and bone-protective effects in mouse collagen-induced arthritis and rat adjuvant-induced arthritis models. RN486 is a Bruton's tyrosine kinase (Btk) inhibitor. RN486 not only potently and selectively inhibited the Btk enzyme, but also displayed functional activities in human cell-based assays in multiple cell types, blocking Fcε receptor cross-linking-induced degranulation in mast cells (IC = 2.9 nM), Fcγ receptor engagement-mediated tumor necrosis factor α production in monocytes (IC = 7.0 nM), and B cell antigen receptor-induced expression of an activation marker, CD69, in B cells in whole blood (IC = 21.0 nM).
INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. It represents a potentially important new class of targeted breast cancer therapy. It has shown promising clinical activity in heavily pretreated, refractory breast cancer patients. Aderbasib is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins with potential antineoplastic activity. Aderbasib represses the metalloproteinase 'sheddase' activities of ADAM10 and ADAM17, which may result in the inhibition of tumor cell proliferation. The metalloproteinase domains of ADAMs cleave cell surface proteins at extracellular sites proximal to the cell membrane, releasing or "shedding" soluble protein etcodomains from the cell surface; the disintegrin domains of these multifunctional proteins interact with various components of the extracellular matrix (ECM). ADAM10 processes particular epithelial growth factor receptor (EGFR) ligands and appears to regulate Notch signaling through the cleavage of Notch and its related ligand delta-like ligand-1 (Dll-1). ADAM17 (also known as Tumor necrosis factor-Converting Enzyme or TACE) is involved in processing tumor necrosis factor (TNF) from its membrane bound precursor to its soluble circulating form and in processing ligands for the epidermal growth factor receptor (EGFR) family.